4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-bromoanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-18(2)8-7-16-12(14(20)21)9-13(19)17-11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFNALZOVIVQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Nitration of Bromobenzene: Bromobenzene is nitrated to form 4-bromonitrobenzene.
Reduction: The nitro group in 4-bromonitrobenzene is reduced to form 4-bromoaniline.
Amidation: 4-bromoaniline is reacted with succinic anhydride to form the corresponding amide.
Amine Substitution: The amide is then reacted with 2-(dimethylamino)ethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromophenyl and dimethylaminoethyl groups suggests potential interactions with hydrophobic and polar regions of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparisons
Substituent Effects on Physicochemical Properties: The dimethylaminoethyl group in the target compound enhances water solubility compared to hydrophobic substituents like methylidene (in ) or thienylmethyl (in ). The tertiary amine may also facilitate ionic interactions in biological systems.
Synthetic Routes: The methylidene analog () is synthesized via reaction of 3-methylidenedihydrofuran-2,5-dione with 4-bromoaniline in acetone, yielding 87% crystallized product. In contrast, the target compound likely requires coupling of 2-(dimethylamino)ethylamine to a preformed bromophenyl-oxobutanoic acid intermediate, which may involve carbodiimide-mediated amidation.
Crystallographic and Hydrogen-Bonding Patterns: The methylidene analog forms dimeric hydrogen bonds (R₂²(8) motifs) via carboxylic acid groups, with additional weak C–H⋯O interactions . The dimethylaminoethyl group in the target compound may disrupt this packing due to steric bulk, altering crystal lattice stability.
Biological Relevance: Amide derivatives with bromophenyl groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The dimethylaminoethyl substituent in the target compound could enhance binding to amine-sensitive targets (e.g., GPCRs or ion channels) compared to non-polar analogs.
The dimethylaminoethyl group introduces basicity, necessitating pH-adjusted handling to avoid decomposition.
Table 2: Physicochemical Data
Biological Activity
4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has been studied for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . It features a bromophenyl group, an amine moiety, and a keto acid structure that contributes to its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of similar amide compounds exhibit antimicrobial properties. For instance, amide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar characteristics due to its structural analogies .
2. Antiproliferative Effects
Studies have documented the antiproliferative effects of related compounds on cancer cell lines. For example, compounds with similar amide functionalities have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
3. Anti-inflammatory Properties
Amide derivatives have been reported to exhibit anti-inflammatory effects. The presence of the bromophenyl group may enhance these properties by interacting with inflammatory mediators and pathways .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Gene Expression : The compound may influence gene expression related to apoptosis and cell cycle regulation.
- Interference with Cell Signaling Pathways : It likely affects pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies
Several studies highlight the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Kumar et al. (1993) | Identified anti-inflammatory properties in amide derivatives. |
| Galanakis et al. (2004) | Demonstrated antimicrobial activity against various pathogens. |
| Gududuru et al. (2004) | Reported antiproliferative effects on cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
